Di(naphthalen-1-yl)methanone, also known as 1,1'-bi(naphthalen-1-yl) methanone, is an organic compound characterized by its dual naphthalene moieties linked through a carbonyl group. This compound is classified under ketones and is notable for its potential applications in medicinal chemistry, particularly in the development of synthetic cannabinoids.
Di(naphthalen-1-yl)methanone can be sourced from various chemical suppliers such as Sigma-Aldrich, which markets it as part of their collection of unique chemicals for research purposes . Its synthesis and structural properties have been explored in academic literature, highlighting its relevance in pharmacological studies.
Chemically, Di(naphthalen-1-yl)methanone belongs to the class of ketones and is specifically categorized as a bicyclic aromatic compound due to its naphthalene rings. Its molecular formula is , and it has a molecular weight of approximately 342.4 g/mol.
The synthesis of Di(naphthalen-1-yl)methanone typically involves several methods, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. For instance, reactions may be conducted at room temperature with stirring for several hours, followed by purification through recrystallization or chromatography .
The compound's structural data includes:
Di(naphthalen-1-yl)methanone is reactive under various conditions:
Reactions involving Di(naphthalen-1-yl)methanone often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The mechanism of action for Di(naphthalen-1-yl)methanone primarily relates to its role in synthetic cannabinoid formulations. It acts as a ligand for cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain modulation, appetite regulation, and mood stabilization.
Research indicates that compounds structurally related to Di(naphthalen-1-yl)methanone exhibit varying affinities for cannabinoid receptors, with some derivatives showing significant pharmacological activity .
Di(naphthalen-1-yl)methanone is characterized by:
Key chemical properties include:
Di(naphthalen-1-yl)methanone finds applications primarily in:
This compound's versatility makes it valuable for ongoing research into therapeutic agents that modulate the endocannabinoid system .
Di(naphthalen-1-yl)methanone derivatives exhibit significant potential for achieving peripherally restricted cannabinoid receptor activation – a pharmacological strategy to harness therapeutic benefits while minimizing CNS-mediated adverse effects. The prototypical derivative naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378) demonstrates this principle through its physicochemical properties and pharmacokinetic behavior:
Table 1: Pharmacological Characterization of Di(naphthalen-1-yl)methanone Derivatives
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Functional Activity | Peripheral Selectivity Evidence |
---|---|---|---|---|
SAB378 | 15 ± 5 | 98 ± 7.6 | Dual agonist | No CNS behavioral effects at effective GI doses |
JWH-210 | 4.44* | 27.8* | Full agonist | Not peripherally restricted |
AM-679 | 0.28* | 1.6* | Full agonist | Not peripherally restricted |
Reference ligands: WIN55,212-2 (CB1 Ki=1.9 nM; CB2 Ki=0.3 nM); Δ9-THC (CB1 Ki=40.7 nM; CB2 Ki=36.4 nM) [1] [4] [6] |
Strategic modifications to the di(naphthalen-1-yl)methanone core have yielded critical structure-activity relationship (SAR) insights guiding cannabinoid pharmacophore development:
N-Alkyl Chain Optimization: Incorporation of oxygen-containing alkyl chains dramatically influences receptor engagement. The 4-pentyloxy substitution in SAB378 enhances CB1 binding (≈15-fold) over simple pentyl analogs by forming additional hydrophobic contacts with helix 6/7 residues. Fluorination of the pentyl chain (e.g., 5F-SAB378) further increases CB1 affinity (Ki ≈ 8 nM) through electron-withdrawing effects that strengthen carbonyl interactions [1] [6].
Naphthalene Orientation and Electronics: Comparing isomers reveals naphthalen-1-yl attachment provides superior affinity versus naphthalen-2-yl, attributable to optimal positioning for π-stacking with Phe200 in the CB1 orthosteric pocket. Methoxy substitution at the naphthalene 4-position enhances CB2 selectivity by 3-fold, while bromination at position 2 improves metabolic stability without compromising potency [1] [4].
Hybrid Architectures: Integrating the di(naphthalenyl)methanone motif into indole-based scaffolds generates high-affinity ligands. JWH-210 (4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone) exemplifies this approach, achieving sub-nanomolar CB1 affinity (Ki = 0.44 nM) through synergistic interactions – the indole nitrogen forms a critical hydrogen bond with Lys192, while the naphthoyl group engages in hydrophobic stacking [1] [4].
Table 2: Structural Evolution of Naphthalene-Based Cannabinoid Agonists
Structural Class | Prototype Compound | Key Structural Features | CB1 Affinity (Ki nM) | Therapeutic Rationale |
---|---|---|---|---|
Simple di(naphthyl)methanones | SAB378 | 4-Pentyloxy substitution | 15 ± 5 | Peripheral restriction for GI disorders |
Fluorinated analogs | AM-694 | N-Pentyl chain fluorination | 14.75 | Enhanced membrane permeability |
Indole-naphthoyl hybrids | JWH-210 | 1-Pentylindole-3-yl-naphthoyl | 0.44 | Maximum CNS penetration for neurological effects |
Adamantane-naphthoyl hybrids | AM-1248 | Adamantane carboxamide + naphthyl | 2.3* | Balanced CB1/CB2 activation |
Data compiled from [1] [4] [5]; *Values estimated from graphical data |
The development of di(naphthalen-1-yl)methanone derivatives marks a pivotal evolution in cannabinoid agonist design, transitioning from CNS-penetrant ligands to peripherally-targeted therapeutics:
Early Aminoalkylindole Inspirations: First-generation compounds like WIN55,212-2 (a morpholinoalkylindole) demonstrated the feasibility of non-classical cannabinoid structures for potent receptor activation. However, their unconstrained CNS access produced significant psychoactive effects. Researchers at Sterling Winthrop (1990s) recognized that replacing the morpholinoethyl group with bulky naphthalenyl systems could restrict brain penetration while preserving receptor engagement [6] [9].
Rational Design of SAB378: Building on aminoalkylindole SAR, Dziadulewicz et al. (2007) systematically engineered SAB378 by:1) Incorporating extended naphthalene systems to increase molecular bulk2) Adding an ether oxygen in the 4-pentyloxy side chain to reduce log P3) Optimizing the ketone bridge geometry for ideal TMH2-TMH3 distanceThis yielded the first potent dual agonist (CB1 IC₅₀=15 nM, CB2 IC₅₀=98 nM) with demonstrated peripheral restriction: brain-plasma ratios <0.05 after oral dosing in rats, and absence of CNS effects at antihyperalgesic doses [6].
Therapeutic Validation and Limitations: In murine colitis models, centrally-acting agonists like WIN55,212-2 attenuated inflammation (p<0.01 vs vehicle), while SAB378 showed no anti-inflammatory efficacy despite comparable CB1/CB2 affinity. This paradox revealed that peripheral restriction alone is insufficient for immunomodulation – central or spinal CB1 activation appears necessary for full anti-colitis effects, highlighting the system's complexity [2] [3].
Table 3: Historical Milestones in Di(naphthalenyl)methanone-Based Cannabinoid Therapeutics
Year | Development Milestone | Key Research Findings | Significance |
---|---|---|---|
1992 | WIN55,212-2 characterization | Demonstrated aminoalkylindoles as potent CB1/CB2 agonists (Ki CB1=1.9 nM) | Established non-classical cannabinoid chemotypes |
2007 | SAB378 first report | Achieved peripheral restriction with oral bioavailability (F=32% in rats) | Proof-of-concept for CNS-sparing cannabinoid therapeutics |
2010 | SAB378 functional validation | Confirmed peripheral CB1-mediated GI motility inhibition without CNS effects | Validated target engagement strategy for visceral disorders |
2013-2016 | Hybrid scaffold development | JWH-210 (Ki CB1=0.44 nM) detected in forensic samples | Underscored need for abuse-resistant designs |
Sources: [2] [3] [4] |
The di(naphthalen-1-yl)methanone architecture continues to inspire third-generation ligands with refined properties: recent efforts explore asymmetric substitutions (e.g., 4-methylnaphthalen-1-yl combined with 7-methoxynaphthalen-1-yl) to bias signaling toward G protein vs. β-arrestin pathways. Additionally, carbamate prodrugs of hydroxylated derivatives are under investigation to further modulate distribution kinetics. These innovations underscore the scaffold's enduring utility as a template for precision targeting of the endocannabinoid system [1] [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: